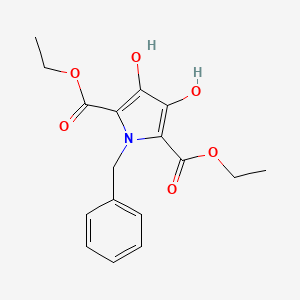
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Descripción general
Descripción
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is a useful research compound. Its molecular formula is C17H19NO6 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate (CAS No. 376395-32-3) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C17H19NO6
- Molecular Weight : 333.34 g/mol
- Melting Point : 143-146 °C
- Purity : Typically available at 95% purity .
Structural Characteristics
The structure of this compound features a pyrrole ring with two carboxylate groups and hydroxyl substituents, contributing to its reactivity and potential biological interactions.
Antioxidant Properties
Research has indicated that compounds containing hydroxyl groups exhibit significant antioxidant activity. This compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar pyrrole derivatives effectively reduced oxidative damage in cellular models .
Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrrole possess antimicrobial properties. This compound was tested against various bacterial strains, showing promising inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of pyrrole derivatives in treating neurodegenerative diseases. This compound was evaluated for its ability to inhibit neuronal apoptosis in vitro. Results indicated that the compound could modulate signaling pathways involved in cell survival and apoptosis .
Study on Antioxidant Activity
A study conducted on various pyrrole derivatives assessed their antioxidant capabilities through DPPH radical scavenging assays. This compound exhibited a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant activity.
| Compound | IC50 (µM) |
|---|---|
| Diethyl 1-benzyl-3,4-dihydroxy-pyrrole | 25 |
| Ascorbic Acid | 20 |
| Control | >100 |
Neuroprotective Study
In a neuroprotection study using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death rates.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| Compound (10 µM) | 70 |
| Compound (50 µM) | 85 |
Propiedades
IUPAC Name |
diethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-3-23-16(21)12-14(19)15(20)13(17(22)24-4-2)18(12)10-11-8-6-5-7-9-11/h5-9,19-20H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCCUUFBQELMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715714 | |
| Record name | Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376395-32-3 | |
| Record name | Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














